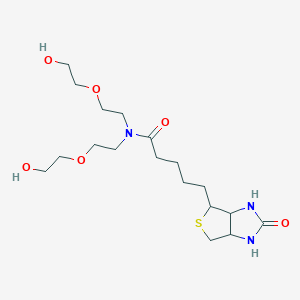

Ho-apeg4-oh n-biotin

説明

特性

分子式 |

C18H33N3O6S |

|---|---|

分子量 |

419.5 g/mol |

IUPAC名 |

N,N-bis[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25) |

InChIキー |

NYEUWOGNEWCFCZ-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of Biotin-PEG4-OH, a heterobifunctional linker integral to advanced applications in bioconjugation, diagnostics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical architecture, physicochemical properties, and provide detailed, field-proven protocols for its activation and utilization in key experimental workflows.

Core Concepts: Understanding the Biotin-PEG4-OH Moiety

Biotin-PEG4-OH is a molecule meticulously designed to bring together three critical components: a high-affinity biotin tag, a flexible tetraethylene glycol (PEG4) spacer, and a versatile terminal hydroxyl group.

-

The Biotin Group: This vitamin (B7) is the cornerstone of the avidin-biotin interaction, one of the strongest non-covalent bonds known in nature. This exceptionally high affinity is harnessed for highly specific and sensitive detection, purification, and targeting applications.[1]

-

The PEG4 Spacer: The four-unit polyethylene glycol linker is a hydrophilic and flexible chain that confers several advantageous properties. It significantly enhances the water solubility of the molecule and any subsequent conjugates, mitigating issues with aggregation.[2] Furthermore, the spacer provides critical spatial separation between the biotin moiety and the conjugated biomolecule, which minimizes steric hindrance and preserves the biological activity of both entities.[3]

-

The Terminal Hydroxyl Group (-OH): This primary alcohol is the reactive handle of the molecule. It is not inherently reactive towards functional groups on biomolecules but serves as a versatile precursor that can be chemically activated for subsequent conjugation reactions.[3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of Biotin-PEG4-OH is paramount for its effective use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 1217609-84-1 | [5][6] |

| Molecular Formula | C18H33N3O6S | [5][7] |

| Molecular Weight | 419.54 g/mol | [5][7] |

| Appearance | White to off-white powder or waxy solid | [8] |

| Purity | Typically ≥95% | [8] |

| Solubility | Soluble in water, DMSO, and DMF | [9] |

| Storage Conditions | -20°C, protected from light and moisture | [2][6] |

The Chemistry of Activation: Transforming the Inert Hydroxyl Group

The terminal hydroxyl group of Biotin-PEG4-OH is the gateway to its utility in bioconjugation. However, it must first be "activated" to a more reactive species. This section provides a detailed protocol for a common and robust two-step activation-conjugation strategy: oxidation to a carboxylic acid followed by EDC/NHS-mediated amidation.

Step 1: TEMPO-Mediated Oxidation of the Terminal Hydroxyl Group

This protocol outlines the conversion of the primary alcohol of Biotin-PEG4-OH to a carboxylic acid (Biotin-PEG4-COOH) using a TEMPO-catalyzed oxidation. This method is favored for its mild conditions and high yields.[10][11]

Diagrammatic Representation of the Activation and Conjugation Workflow

Caption: Workflow for Biotin-PEG4-OH activation and conjugation.

Materials:

-

Biotin-PEG4-OH

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Sodium hypochlorite (NaClO) solution (commercial bleach)

-

Sodium chlorite (NaClO2)

-

Sodium phosphate monobasic (NaH2PO4)

-

Dichloromethane (DCM)

-

tert-Butanol (t-BuOH)

-

2-Methyl-2-butene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Sodium bromide (NaBr)

-

Tetrabutylammonium bromide (TBAB)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Biotin-PEG4-OH (1 equivalent) in a biphasic mixture of DCM and water at 0°C (ice-water bath).

-

Addition of Catalysts: To the stirring solution, add TEMPO (0.01 equivalents), aqueous NaBr (0.1 equivalents), and TBAB (0.01 equivalents).

-

Initial Oxidation: Slowly add a solution of NaClO in saturated aqueous NaHCO3. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Second Oxidation Step: Add t-BuOH, 2-methyl-2-butene in THF, and an aqueous solution of NaClO2 and NaH2PO4. Allow the reaction to stir at room temperature for 4-6 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude Biotin-PEG4-COOH by silica gel column chromatography.

Step 2: EDC/NHS-Mediated Coupling to Primary Amines

With the carboxylic acid derivative in hand, it can be readily coupled to primary amines on proteins, peptides, or other biomolecules using the robust and widely-used EDC/NHS chemistry.[12][13]

Materials:

-

Biotin-PEG4-COOH (from Step 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Desalting column or dialysis cassette

Protocol:

-

Reagent Preparation: Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.

-

Activation of Carboxylic Acid: Dissolve Biotin-PEG4-COOH in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

Conjugation to Amine: Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule dissolved in the Coupling Buffer. A 10-20 fold molar excess of the biotin-PEG linker to the amine-containing molecule is a good starting point for optimization.

-

Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted biotin-PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Advanced Applications of Biotin-PEG4-OH Derivatives

The versatility of the terminal hydroxyl group allows for the synthesis of various Biotin-PEG4 derivatives, expanding its utility into cutting-edge research areas.

Functionalization of Nanoparticles for Targeted Delivery

Biotin-PEG linkers are instrumental in the surface modification of nanoparticles, enabling targeted delivery to cells or tissues that overexpress biotin receptors. For gold nanoparticles, a thiol-terminated linker is typically employed due to the strong gold-thiol interaction.[1][14] The terminal hydroxyl of Biotin-PEG4-OH can be converted to a thiol via a two-step process involving tosylation followed by substitution with a thiolating agent.

Conceptual Workflow for Gold Nanoparticle Functionalization

Caption: Conversion of Biotin-PEG4-OH for nanoparticle functionalization.

Protocol for Gold Nanoparticle Functionalization:

-

Synthesis of Biotin-PEG4-SH:

-

Tosylation: React Biotin-PEG4-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in DCM to form Biotin-PEG4-OTs.

-

Thiolation: React the purified Biotin-PEG4-OTs with a thiolating agent such as potassium thioacetate followed by acidic hydrolysis, or with thiourea followed by basic hydrolysis, to yield Biotin-PEG4-SH.

-

-

Nanoparticle Functionalization:

-

Disperse gold nanoparticles in an appropriate solvent (e.g., ethanol or water).

-

Add a solution of Biotin-PEG4-SH and allow the mixture to incubate with gentle agitation for several hours to overnight to allow for the formation of a self-assembled monolayer on the nanoparticle surface.[14]

-

Purify the functionalized nanoparticles by centrifugation and resuspension to remove excess unbound linker.

-

A Critical Component in PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[15][16] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. PEG linkers, including those derived from Biotin-PEG4-OH, are frequently used in PROTAC design to modulate solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[7][17]

Biotin-PEG4-OH can be incorporated into a PROTAC synthesis workflow after its conversion to a derivative with a suitable reactive handle, such as an amine, carboxylic acid, or alkyne, depending on the desired conjugation chemistry.

Illustrative PROTAC Synthesis Strategy:

-

Functionalization of Biotin-PEG4-OH: Convert the terminal hydroxyl group to a reactive moiety. For example, oxidation to Biotin-PEG4-COOH as described in section 2.1.

-

Conjugation to one Ligand: Couple the Biotin-PEG4-COOH to the amine-functionalized E3 ligase ligand using EDC/NHS chemistry.

-

Introduction of a Second Reactive Handle: The other end of the Biotin-PEG4 linker would need to be functionalized with a group that can react with the POI ligand (e.g., by incorporating a clickable alkyne or azide).

-

Final Coupling: Couple the POI ligand to the Biotin-PEG4-E3 ligase ligand conjugate to form the final PROTAC molecule.

-

Purification: Purify the final PROTAC using techniques such as preparative HPLC.

Characterization of Biotin-PEG4-OH Conjugates

Thorough characterization of the final bioconjugate is essential to ensure the success of the labeling reaction and to validate the integrity of the product.

| Technique | Purpose |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To confirm the covalent attachment of the biotin-PEG linker and to determine the degree of labeling (number of linkers per molecule). |

| HPLC (e.g., Reverse-Phase, Size-Exclusion) | To assess the purity of the conjugate and to separate the labeled species from unreacted starting materials. |

| UV-Vis Spectroscopy | To quantify the concentration of the bioconjugate, particularly if the target molecule has a known extinction coefficient. |

| HABA Assay | A colorimetric method to quantify the amount of biotin incorporated into the conjugate. |

| Dynamic Light Scattering (DLS) | For nanoparticle conjugates, DLS is used to determine the size distribution and to assess for aggregation.[9] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of functionalized nanoparticles.[9][18] |

| Functional Assays (e.g., ELISA, SPR, Cell-based assays) | To confirm that the biological activity of the conjugated molecule is retained after labeling. |

Conclusion: A Versatile Tool for Modern Biosciences

Biotin-PEG4-OH is more than just a simple linker; it is a foundational building block for the creation of sophisticated tools for biological research and therapeutic development. Its well-defined structure, coupled with the versatility of its terminal hydroxyl group, provides researchers with a powerful means to attach the high-affinity biotin tag to a wide array of molecules and materials. A thorough understanding of its chemical properties and the protocols for its activation and conjugation, as outlined in this guide, will empower scientists and drug development professionals to leverage the full potential of this invaluable reagent in their research endeavors.

References

-

AxisPharm. Biotin-PEG4-alcohol, CAS 1217609-84-1. [Link]

-

Lab Supplies. High Purity PEG Reagent, (+)-Biotin-PEG4-OH, 95% Min Purity, 1 gram. [Link]

-

新研博美. Biotin-PEG4-alcohol_1217609-84-1. [Link]

-

Lin, Y.-S., et al. (2016). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. ACS Applied Materials & Interfaces, 8(30), 19490–19498. [Link]

-

Huang, X., et al. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Chemical Biology, 7(3), 486–493. [Link]

-

BPS Bioscience. Biotin-PEG4-Alcohol. [Link]

-

Qian, Y., et al. (2007). [Preparation and characterization of biotinylated chitosan nanoparticles]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 24(3), 543-546. [Link]

-

Click Chemistry Tools. BIOTIN-PEG4-NHS ESTER DESCRIPTION SPECIFICATIONS. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Iancu, C., et al. (2021). Paclitaxel-Loaded Magnetic Nanoparticles Based on Biotinylated N-Palmitoyl Chitosan: Synthesis, Characterization and Preliminary In Vitro Studies. Polymers, 13(12), 1904. [Link]

-

Jena Bioscience. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications. [Link]

-

Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design, 30(2), 118-132. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. [Link]

Sources

- 1. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Preparation and characterization of biotinylated chitosan nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. explorationpub.com [explorationpub.com]

- 17. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

The Fulcrum of Precision: A Technical Guide to the Biotin-PEG4-Alcohol Linker in Bioconjugation

In the intricate landscape of bioconjugation, the ability to selectively and efficiently tether molecules to proteins, antibodies, and other biological macromolecules is paramount. This guide provides an in-depth exploration of a versatile yet often misunderstood tool in the bioconjugationist's arsenal: the Biotin-PEG4-alcohol linker. Moving beyond a simple cataloging of features, we will dissect the core chemical principles that govern its utility, from its inherent non-reactivity to the strategic activation required to unlock its full potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this linker for robust and reproducible bioconjugation strategies.

Deconstructing the Biotin-PEG4-Alcohol Linker: A Molecule of Latent Potential

Biotin-PEG4-alcohol is a bifunctional molecule composed of three key components: a biotin headgroup, a tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol (-OH) group.[1] Understanding the distinct contribution of each of these moieties is crucial to appreciating the linker's application in advanced bioconjugation.

-

The Biotin Moiety: The High-Affinity Anchor At one end of the molecule lies biotin (Vitamin B7), a small molecule renowned for its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ mol/L).[2] This near-irreversible binding forms the foundation for numerous applications in detection, purification, and targeted delivery.[3][4]

-

The PEG4 Spacer: The Architect of Favorable Properties The four-unit polyethylene glycol (PEG) spacer is not merely a passive connector; it is a critical determinant of the conjugate's overall physicochemical properties.[5] The key advantages conferred by the PEG4 linker include:

-

Enhanced Hydrophilicity: The ethylene glycol repeats impart significant water solubility to the linker and, by extension, to the molecule it is conjugated to.[5][6] This is particularly advantageous when working with hydrophobic payloads or proteins prone to aggregation.[5]

-

Reduced Steric Hindrance: The flexible, 29 Å spacer arm physically separates the biotin from the conjugated biomolecule, minimizing the risk of the biomolecule's bulk obstructing the biotin-streptavidin interaction.[5][7]

-

Improved Biocompatibility and Pharmacokinetics: PEGylation is a well-established strategy in drug development to enhance the in vivo stability and circulation time of therapeutics by reducing immunogenicity and enzymatic degradation.[8][9][] The PEG4 linker contributes to these favorable pharmacokinetic properties.[8]

-

Discrete Length for Homogeneity: Unlike polydisperse PEGs, which are mixtures of varying chain lengths, the discrete PEG4 linker is a single molecular entity. This ensures batch-to-batch consistency and results in a well-characterized, homogeneous bioconjugate, a critical factor for therapeutic applications and regulatory approval.[8]

-

-

The Terminal Alcohol: A Blank Canvas for Conjugation The defining feature of this linker is its terminal primary hydroxyl (-OH) group. In the context of bioconjugation, this alcohol is relatively inert and not suitable for direct, spontaneous reaction with functional groups typically found on biomolecules, such as primary amines (e.g., the side chain of lysine).[7][11] This inherent lack of reactivity is not a limitation but rather a feature that offers the researcher control. It allows for the purification and characterization of the biotin-PEGylated molecule before introducing a reactive group, and it enables a wider range of tailored conjugation strategies through chemical activation.[11]

The Imperative of Activation: Transforming Inertia into Reactivity

To be utilized for bioconjugation to amine-containing biomolecules, the terminal hydroxyl group of Biotin-PEG4-alcohol must be chemically converted into a more reactive species.[7] This activation step is a critical juncture that dictates the subsequent conjugation efficiency and the stability of the final conjugate. A common and effective strategy is to first oxidize the primary alcohol to a carboxylic acid, which can then be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.[7]

Conceptual Workflow for Activation and Conjugation

Caption: Workflow for the activation of Biotin-PEG4-alcohol and subsequent bioconjugation.

Experimental Protocol: From Alcohol to Amine-Reactive NHS Ester

This protocol outlines a two-step process to convert the inert alcohol of Biotin-PEG4-alcohol into an amine-reactive NHS ester. This is a chemical synthesis procedure that should be performed by personnel trained in organic chemistry techniques.

Step 1: Oxidation of Biotin-PEG4-alcohol to Biotin-PEG4-carboxylic acid

This step converts the terminal hydroxyl group to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.

-

Materials:

-

Biotin-PEG4-alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Sodium hypochlorite (bleach, household concentration is acceptable)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve Biotin-PEG4-alcohol in DCM in a round-bottom flask.

-

Add a catalytic amount of TEMPO.

-

In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

-

Slowly add the sodium hypochlorite solution to the reaction mixture at 0°C (ice bath) with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Biotin-PEG4-carboxylic acid.[12]

-

The product should be purified by column chromatography to ensure high purity for the next step.

-

Step 2: Conversion of Biotin-PEG4-carboxylic acid to Biotin-PEG4-NHS Ester

This step activates the carboxylic acid to form an amine-reactive NHS ester using carbodiimide chemistry.

-

Materials:

-

Biotin-PEG4-carboxylic acid (from Step 1)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the purified Biotin-PEG4-carboxylic acid in anhydrous DMF or DCM.

-

Add 1.2 equivalents of NHS to the solution.

-

Add 1.2 equivalents of EDC to the reaction mixture and stir at room temperature.

-

The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Upon completion, the reaction mixture can be used directly for conjugation in some cases, or the solvent can be removed under vacuum. The resulting Biotin-PEG4-NHS ester should be purified to remove byproducts.[3][7]

-

The Conjugation Reaction: Forging a Stable Link to Biomolecules

With the activated Biotin-PEG4-NHS ester in hand, the next step is the conjugation to the target biomolecule. NHS esters react efficiently with primary amines (-NH₂) on proteins (e.g., the epsilon-amino group of lysine residues or the N-terminus) to form a stable amide bond.[7][13]

Experimental Protocol: Biotinylation of an Antibody with Biotin-PEG4-NHS Ester

This protocol provides a general method for labeling an antibody. The optimal ratio of biotin linker to protein should be determined empirically for each specific application.[14]

-

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Biotin-PEG4-NHS ester, freshly prepared or from a commercial source

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. Avoid buffers containing primary amines like Tris or glycine.[14][15]

-

Desalting column or dialysis cassette for purification

-

-

Procedure:

-

Prepare the Protein: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[16] If the antibody is in a buffer containing amines, it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO to make a 10-20 mM stock solution.[15][16]

-

Calculate Molar Ratio: Determine the desired molar excess of the biotin reagent to the protein. A starting point of a 10- to 20-fold molar excess is often recommended.[16][17]

-

Conjugation Reaction: Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14][16]

-

Purification: Remove the non-reacted biotin reagent and reaction byproducts using a desalting column or by dialysis against PBS.[14][16]

-

Storage: Store the biotinylated antibody under conditions optimal for the unmodified protein, often at 4°C for short-term storage or at -20°C with a cryoprotectant for long-term storage.[17]

-

Post-Conjugation Analysis: Validating Success

After the conjugation reaction and purification, it is essential to characterize the resulting biotinylated protein to confirm the success of the labeling and to determine the degree of biotinylation.

Methods for Validation

-

Streptavidin-HRP Blotting: This is a qualitative or semi-quantitative method similar to a Western blot. The biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin conjugated to horseradish peroxidase (HRP). A chemiluminescent signal confirms the presence of biotin on the protein.[2]

-

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated.[14] It relies on the displacement of HABA from avidin by the biotin in the sample, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin.[14][15]

-

Mass Spectrometry: For a precise determination of the number of biotin moieties conjugated to the protein, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used. The mass increase of the protein corresponds to the number of attached biotin-PEG4 linkers.[18]

Applications in Research and Drug Development

The versatility of the Biotin-PEG4-alcohol linker, once activated, makes it a valuable tool in a wide array of applications:

-

Immunoassays: Biotinylated antibodies are fundamental components of ELISA, Western blotting, and immunohistochemistry, where the biotin-streptavidin interaction is used for signal amplification and detection.[1][4]

-

Affinity Purification: Biotinylated proteins can be used to isolate binding partners from complex mixtures using streptavidin-coated beads.[3]

-

Drug Targeting and Delivery: The biotin moiety can serve as a targeting ligand for cancer cells that overexpress biotin receptors.[18][19] The PEG4 spacer enhances the solubility and in vivo performance of antibody-drug conjugates (ADCs) and other targeted therapies.[20][21]

-

Surface Modification: The linker can be used to immobilize biotinylated biomolecules onto surfaces for applications in biosensors and microarrays.[1][22]

Conclusion

The Biotin-PEG4-alcohol linker represents a powerful platform for controlled and versatile bioconjugation. Its non-reactive terminal hydroxyl group provides a strategic checkpoint for researchers, allowing for modification and purification before the final conjugation step. The integral PEG4 spacer offers significant advantages in terms of solubility, steric hindrance, and biocompatibility, making it an ideal choice for the development of sophisticated bioconjugates for both research and therapeutic applications. By understanding the principles of its activation and applying robust conjugation and validation protocols, scientists can effectively harness the potential of this linker to advance their molecular discoveries.

Physicochemical Properties of Biotin-PEG4-Alcohol

| Property | Value | Source(s) |

| CAS Number | 1217609-84-1 | [1][6] |

| Molecular Formula | C₁₈H₃₃N₃O₆S | [6][23][24] |

| Molecular Weight | ~419.5 g/mol | [6][23] |

| Appearance | White to off-white powder | [1] |

| Solubility | Water, DMSO | [1][23] |

| Storage Conditions | -20°C, protected from moisture | [1][6] |

References

- Biotin-PEG4-OH vs. Biotin-PEG4-NHS Ester: A Technical Guide to Structure, Reactivity, and Application. Benchchem.

- The PEG4 Linker in Biotinylation: A Technical Guide for Advanced Life Science Applications. Benchchem.

- Biotin-PEG4-alcohol, CAS 1217609-84-1. AxisPharm.

- Biotin-PEG4-Alcohol. BPS Bioscience.

- Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC.

- PEG4 Linker: A Superior Scaffold for Advanced Bioconjugation. Benchchem.

- Advantages of dPEG® in ADC Linker Design. Vector Laboratories.

- Biotin-PEG-alcohol. AxisPharm.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. ResearchGate.

- Biotin-PEG4-alcohol, 1217609-84-1. BroadPharm.

- A Researcher's Guide to Validating Biotin-PEG4-OH Conjugation: A Comparative Analysis. Benchchem.

- Biotin PEG4 succinimidyl ester. AAT Bioquest.

- A combined approach of surface passivation and specific immobilization to study biomolecules by ATR-FTIR spectroscopy. ScienceDirect.

- Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. PMC.

- Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells. PMC.

- Alcohols as Alkylating Agents: Photoredox‐Catalyzed Conjugate Alkylation via In Situ Deoxygenation. Macmillan Group.

- EZ-Link NHS-PEG4-Biotin. ThermoFisher.

- An In-depth Technical Guide to Biotin-PEG4-S-S-acid: Structure, Properties, and Applications. Benchchem.

- MAGICLINK ™ NHS PEG4 Biotin Labeling Kit. BroadPharm.

- EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide. Fisher Scientific.

- Biotin-PEG4-OH. PurePEG.

- Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PMC.

- Biotin-PEG4-amine, 663171-32-2. BroadPharm.

- Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. MDPI.

- Activation of alcohols. YouTube.

- It Takes Two To Tango, Part 1: Bioconjugation. Vector Labs.

- BIOTIN-PEG4-ALKYNE DESCRIPTION SPECIFICATIONS SELECTED REFERENCES. Vector Labs.

- Bioconjugation Reagents. TCI Chemicals.

- Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications. PMC.

- Biotin-PEG4-NHS ester. Cayman Chemical.

- Spatial modification of particles with biomolecules using localized... ResearchGate.

- Biotin-PEG4-carboxylic acid. Lumiprobe.

- BIOTIN-PEG4-NHS ESTER DESCRIPTION SPECIFICATIONS. Vector Labs.

- A Brief Introduction to Traditional Bioconjugate Chemistry. Wiley-VCH.

- Biotin-PEG4-Alcohol. Sigma-Aldrich.

- PEG for drug development. BOC Sciences.

- Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA. PMC.

Sources

- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biotin-PEG4-alcohol, 1217609-84-1 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 11. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]

- 22. d-nb.info [d-nb.info]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. purepeg.com [purepeg.com]

Technical Comparison: Biotin-PEG4-OH vs. Biotin-PEG4-NHS in Bioconjugation

[1]

Executive Summary

In the precise architecture of bioconjugates, the selection of a linker determines the stability, solubility, and bioactivity of the final construct.[1][2] Biotin-PEG4-NHS and Biotin-PEG4-OH represent two ends of a functional spectrum: the former is a kinetic labeling reagent designed for immediate conjugation to primary amines, while the latter is a thermodynamic building block used in custom synthesis and surface engineering.

This guide dissects the mechanistic differences, stability profiles, and experimental workflows for these two reagents, providing a decision framework for researchers in proteomics and drug development.

Part 1: Chemical Architecture & Properties

Both reagents share a core "Biotin-PEG4" scaffold.[3][4] The biotin moiety provides high-affinity binding to streptavidin (

Structural Comparison

| Feature | Biotin-PEG4-NHS | Biotin-PEG4-OH |

| Full Name | Biotin-PEG4-succinimidyl ester | Biotin-PEG4-alcohol |

| Molecular Weight | ~588.7 Da | ~419.5 Da |

| Terminal Group | N-Hydroxysuccinimide (NHS) Ester | Primary Hydroxyl (-OH) |

| Reactivity | High: Electrophilic; reacts with amines.[4][5] | Low: Nucleophilic; requires activation. |

| Solubility | Water-soluble (due to PEG), DMSO, DMF | Water-soluble, DMSO, DMF, Alcohols |

| Stability | Moisture Sensitive: Hydrolyzes rapidly. | Stable: Resistant to hydrolysis. |

| Primary Role | Direct Protein/Antibody Labeling | Synthetic Intermediate / Surface Modification |

The Role of the PEG4 Spacer

The inclusion of a PEG4 spacer (approx. 29 Å length) is not merely structural but functional. Unlike hydrophobic hydrocarbon spacers (e.g., LC-Biotin), the PEG4 chain:

-

Increases Water Solubility: Critical for labeling hydrophobic proteins without inducing precipitation.

-

Reduces Aggregation: The hydrophilic shell prevents labeled antibodies from aggregating during storage.[6][7]

-

Minimizes Steric Hindrance: It projects the biotin moiety away from the protein surface, ensuring efficient capture by the deep binding pocket of streptavidin.

Part 2: Mechanistic Divergence

Biotin-PEG4-NHS: Amine-Targeted Chemistry

The NHS ester is an activated carboxylate.[3] It is designed to react with nucleophilic primary amines (

Mechanism: The reaction is a nucleophilic acyl substitution .[2] The primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2][6]

-

Critical Constraint: Hydrolysis. In aqueous buffers, water competes with the amine for the ester. High pH (>9.0) accelerates hydrolysis, while low pH (<7.0) protonates amines, rendering them non-nucleophilic.[9] The "Sweet Spot" is pH 7.2 – 8.0.

Biotin-PEG4-OH: The Synthetic Scaffold

The hydroxyl group is relatively inert under physiological conditions. It does not spontaneously react with proteins. Its value lies in its versatility as a precursor.

Mechanistic Pathways:

-

Esterification: Can be reacted with activated carboxylic acids.

-

Mitsunobu Reaction: Can be converted into other functional groups (e.g., azides, halides) using triphenylphosphine and DEAD.

-

Oxidation: Can be oxidized to a carboxylic acid (Biotin-PEG4-COOH) and subsequently activated to an NHS ester or TFP ester for custom conjugation needs.

Part 3: Visualization of Pathways

Figure 1: Reaction pathways for NHS vs. OH variants. Note the direct path for NHS versus the requisite activation steps for OH.[3]

Part 4: Experimental Protocols

Protocol A: Protein Biotinylation with Biotin-PEG4-NHS

Target: Labeling a monoclonal antibody (IgG) for ELISA or Western Blot.[7]

Reagents:

-

Biotin-PEG4-NHS (Store at -20°C, desiccated).[4][5][6][7][8]

-

Anhydrous DMSO or DMF.[9]

-

Reaction Buffer: PBS (pH 7.[8][9]4) or HEPES. NO Tris or Glycine.

Workflow:

-

Calculation: Calculate the molar excess. For IgG (150 kDa) at 1-5 mg/mL, a 20-fold molar excess of biotin is standard.

-

Formula:

-

-

Solubilization: Immediately before use, dissolve Biotin-PEG4-NHS in anhydrous DMSO to prepare a 10 mM stock.

-

Critical: Do not store this solution. The NHS ester hydrolyzes within minutes/hours in the presence of moisture.

-

-

Reaction: Add the calculated volume of Biotin stock to the protein solution. Mix gently.

-

Incubation: Incubate at Room Temperature for 30–60 minutes or on ice for 2 hours.

-

Purification: Remove excess biotin using a desalting column (e.g., Zeba Spin, MWCO 7K) or dialysis against PBS. Unreacted biotin will interfere with downstream streptavidin assays.

Protocol B: Utilization of Biotin-PEG4-OH (Conceptual)

Target: Creating a custom reactive linker or surface modification.

Scenario: You need to attach biotin to a molecule that has a Carboxylic Acid group, not an amine.

Workflow:

-

Activation of Target: Activate the target molecule's carboxylic acid using EDC (Carbodiimide) and NHS to create a semi-stable NHS-ester on the target.

-

Reaction: This approach will NOT work directly with Biotin-PEG4-OH because the hydroxyl is a poor nucleophile compared to amines.

-

Correct Strategy (Steglich Esterification):

-

Dissolve Target-COOH and Biotin-PEG4-OH in dry DCM or DMF.

-

Add DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) as a catalyst.

-

Result: Formation of an Ester Bond between the target and the Biotin-PEG4-OH.

-

Note: This bond is susceptible to hydrolysis by esterases in vivo, unlike the amide bond formed by Biotin-PEG4-NHS.

-

Part 5: Troubleshooting & Optimization

| Issue | Reagent | Probable Cause | Solution |

| Low Biotinylation Efficiency | NHS | Hydrolysis of NHS ester | Use fresh reagent.[7] Ensure DMSO is anhydrous.[9] Do not store aqueous stocks. |

| Low Biotinylation Efficiency | NHS | Interfering Buffer | Ensure buffer is free of primary amines (No Tris, Glycine, BSA). Use PBS.[1][8][9] |

| Precipitation of Protein | NHS | Over-labeling | Reduce molar excess (e.g., from 20x to 10x). The PEG spacer helps, but high biotin density can still alter solubility. |

| No Reaction | OH | Inertness | The -OH group requires chemical activation or specific catalysts (EDC/DMAP) to react. It is not a "click" reagent. |

References

-

Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Product Information & Protocol. Retrieved from

-

BenchChem. Biotin-PEG4-OH vs. Biotin-PEG4-NHS Ester: A Technical Guide. Retrieved from [1]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for NHS/EDC chemistry mechanisms).

-

BroadPharm. Biotin-PEG4-alcohol Structure and Properties. Retrieved from

-

Vector Laboratories. Biotin-PEG4-NHS Ester Specifications. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. goldbio.com [goldbio.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Solubility of Biotin-PEG4-alcohol in DMSO and water

An In-Depth Technical Guide to the Solubility of Biotin-PEG4-Alcohol in DMSO and Water

Executive Summary

Biotin-PEG4-alcohol is a bifunctional linker of significant interest in bioconjugation, diagnostics, and targeted drug delivery. Its unique structure, combining the high-affinity biotin moiety with a hydrophilic polyethylene glycol (PEG) spacer terminating in a primary alcohol, offers a versatile platform for scientific innovation. A comprehensive understanding of its solubility characteristics in common laboratory solvents is fundamental to its effective application. This guide provides an in-depth analysis of the solubility of Biotin-PEG4-alcohol in dimethyl sulfoxide (DMSO) and water, offering a theoretical framework, quantitative insights, field-proven experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Core Concepts: The Molecular Architecture of Biotin-PEG4-Alcohol

To grasp the solubility profile of Biotin-PEG4-alcohol, one must first appreciate its constituent parts. The molecule consists of three key domains:

-

The Biotin Moiety: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. While essential for its function, the fused ring structure of biotin is relatively hydrophobic.[1]

-

The PEG4 Spacer: A tetra-polyethylene glycol chain. PEG linkers are highly hydrophilic and flexible, and their inclusion is a critical design choice to enhance water solubility and reduce the steric hindrance of the biotin group.[1][2] This spacer mitigates the hydrophobicity of the biotin head and helps prevent the aggregation of conjugated proteins.[3][4]

-

The Terminal Alcohol (-OH): A primary hydroxyl group that is relatively inert but can be chemically activated for subsequent conjugation steps.[2]

It is noteworthy that there is a discrepancy in the molecular formula and weight reported by various suppliers for the compound with CAS Number 1217609-84-1. The majority of chemical suppliers report a molecular formula of C₁₈H₃₃N₃O₆S and a corresponding molecular weight of approximately 419.5 g/mol , which will be used as the standard for this guide.[2][5][6][7][8]

Caption: Molecular components of Biotin-PEG4-alcohol.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent highly effective at dissolving a wide range of organic molecules, including Biotin-PEG4-alcohol.

Causality and Quantitative Insights

Biotin-PEG4-alcohol exhibits excellent solubility in DMSO.[7] This is attributed to DMSO's ability to disrupt the intermolecular hydrogen bonds in the solid-state compound and effectively solvate both the polar and non-polar regions of the molecule. While specific quantitative data for Biotin-PEG4-alcohol is not widely published, data from structurally similar compounds provide a reliable benchmark. For instance, Biotin-PEG4-alkyne has a reported solubility of 100 mg/mL in DMSO.[9] It is reasonable to expect a similarly high solubility for the alcohol variant.

Field-Proven Protocol: Preparation of a Concentrated DMSO Stock Solution

The most reliable method for working with this reagent is to first prepare a concentrated stock solution in anhydrous DMSO.[1] This ensures the compound is fully dissolved before its introduction to an aqueous environment, which is a critical step to prevent precipitation.

Materials:

-

Biotin-PEG4-alcohol (solid powder)

-

Anhydrous (dry) dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vial

Procedure:

-

Equilibration: Remove the vial of Biotin-PEG4-alcohol from its -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the hygroscopic powder, which can compromise its stability and solubility.[1][10]

-

Weighing: In a suitable weighing vessel, carefully weigh the desired amount of Biotin-PEG4-alcohol. Transfer the powder to a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20-50 mg/mL or 50-100 mM).

-

Dissolution: Vortex the vial for 30-60 seconds. If the solid is not fully dissolved, brief sonication in a water bath can be applied. Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light and moisture.[7] Properly prepared and stored DMSO stocks can be stable for several months.[10]

Solubility in Water and Aqueous Buffers

The PEG4 spacer is specifically designed to confer water solubility to the biotin linker.[2]

Causality and Quantitative Insights

Biotin-PEG4-alcohol is classified as a water-soluble molecule.[11] The ether oxygens of the PEG chain readily form hydrogen bonds with water, creating a hydration shell that overcomes the hydrophobic nature of the biotin core.

As with DMSO, quantitative solubility data is best estimated from related compounds. The widely used Biotin-PEG4-NHS ester has a reported aqueous solubility of 10 mg/mL .[4] The solubility of Biotin-PEG4-alcohol is expected to be in this range, which is sufficient for most biological applications. However, factors such as high salt concentrations in buffers can sometimes reduce the solubility of PEGylated compounds through a "salting out" effect.[1]

The Challenge of "Organic Solvent Shock"

Attempting to dissolve the dry powder directly into an aqueous buffer can sometimes lead to incomplete dissolution or the formation of aggregates. A far more robust and reproducible method involves the dilution of a high-concentration DMSO stock into the aqueous buffer. However, this must be done carefully to avoid precipitation caused by "organic solvent shock," where the compound crashes out of solution upon rapid solvent change.

Field-Proven Protocol: Preparation of an Aqueous Working Solution

This protocol outlines the standard two-step method for preparing a final working solution for biological assays.

Materials:

-

Concentrated Biotin-PEG4-alcohol stock solution in DMSO (from Protocol 2.2)

-

Target aqueous buffer (e.g., PBS, HEPES, MES)

Procedure:

-

Calculate Volume: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in your aqueous buffer.

-

Mitigate Solvent Shock: A key principle is to keep the final concentration of DMSO in the aqueous solution as low as possible, typically below 10% and ideally below 5% (v/v).[1]

-

Dilution: While gently vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer. Never add the aqueous buffer to the DMSO stock. This gradual introduction into a larger volume of the aqueous phase ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

-

Final Check: After addition, continue to mix for another minute. Inspect the solution to ensure it remains clear and homogenous.

-

Usage: Use the freshly prepared aqueous solution immediately for your experiment. Do not store dilute aqueous solutions for long periods, as they are more susceptible to hydrolysis and microbial growth.[12]

Caption: Recommended two-step dissolution workflow.

Summary and Troubleshooting

Comparative Data Summary

The following table summarizes the key solubility properties and recommendations.

| Parameter | Dimethyl Sulfoxide (DMSO) | Water & Aqueous Buffers |

| Qualitative Solubility | Excellent | Good |

| Estimated Quantitative Solubility | High (similar to ~100 mg/mL for alkyne variant[9]) | Moderate (similar to ~10 mg/mL for NHS-ester variant[4]) |

| Recommended Use | Preparing high-concentration stock solutions | Preparing final, dilute working solutions |

| Key Best Practice | Use anhydrous grade; warm reagent to RT before opening[1][10] | Prepare by diluting a DMSO stock; keep final DMSO <5%[1] |

Troubleshooting Guide

-

Problem: The compound does not fully dissolve in DMSO.

-

Cause: The DMSO may have absorbed moisture, or the concentration is too high.

-

Solution: Use fresh, anhydrous grade DMSO.[1] Try gentle warming or brief sonication. If the issue persists, prepare a more dilute stock solution.

-

-

Problem: A precipitate forms when adding the DMSO stock to the aqueous buffer.

-

Cause: The final concentration in the aqueous buffer exceeds its solubility limit, or "organic solvent shock" has occurred.

-

Solution: Lower the final concentration of the biotin reagent. Ensure the DMSO stock is added slowly to the buffer while it is being actively mixed. Check that the final DMSO percentage is sufficiently low (<5%).[1]

-

-

Problem: The aqueous solution becomes cloudy over time.

-

Cause: Potential aggregation of the biotinylated target molecule or instability of the solution.

-

Solution: Always prepare aqueous solutions fresh before use.[12] Ensure the buffer composition is optimal for the stability of all components.

-

References

-

AxisPharm. Biotin-PEG4-alcohol, CAS 1217609-84-1. [Link]

-

Xin Yan Bo Mei. Biotin-PEG4-alcohol_1217609-84-1. [Link]

-

BPS Bioscience. Biotin-PEG4-Alcohol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biotin-PEG4-alcohol, 1217609-84-1 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. goldbio.com [goldbio.com]

- 5. purepeg.com [purepeg.com]

- 6. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Biotin-PEG4-alcohol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 12. assets.fishersci.com [assets.fishersci.com]

Advantages of PEGylated biotin over standard biotin reagents

An In-depth Technical Guide: Unlocking Superior Performance in Bioconjugation: The Definitive Advantages of PEGylated Biotin Reagents

Abstract

The biotin-streptavidin interaction, one of the strongest known non-covalent bonds in nature, remains a cornerstone of modern life sciences, underpinning a vast array of detection, purification, and targeting applications.[1][2][3] While standard biotinylation reagents have been instrumental, their inherent physicochemical limitations—namely poor solubility, steric hindrance, and potential immunogenicity—can compromise assay sensitivity, reproducibility, and in vivo efficacy. This guide provides a comprehensive technical analysis of PEGylated biotin reagents, an advanced class of bioconjugation tools designed to overcome these challenges. We will explore the core chemical principles of PEGylation, dissect the mechanistic advantages it confers, and provide field-proven protocols to demonstrate its superior performance in critical research and drug development workflows.

The Foundation: A Molecular Partnership of Unparalleled Strength

At the heart of countless biological assays lies the remarkably robust and specific interaction between biotin (Vitamin B7) and the proteins avidin or its bacterial analog, streptavidin.[4][5] This binding exhibits an exceptionally low dissociation constant (Kd) of approximately 10⁻¹⁵ M, making it virtually irreversible under most experimental conditions.[3][6][7][8] This strength, which is orders of magnitude greater than that of antibody-antigen interactions, allows for the reliable detection and isolation of target molecules.[2][4]

The process of covalently attaching biotin to a molecule of interest, such as a protein or nucleic acid, is known as biotinylation.[3][9][] This "tagging" enables the molecule to be captured, detected, or immobilized with high specificity using a streptavidin-conjugated probe, enzyme, or surface.

Caption: The tetrameric structure of streptavidin allows it to bind up to four biotin molecules with high affinity.

The Inherent Challenges of Standard Biotin Reagents

Despite the power of the biotin-streptavidin system, the performance of standard biotinylation reagents can be hampered by the physicochemical properties of the biotin molecule itself.

-

Poor Aqueous Solubility: Biotin is a relatively hydrophobic molecule.[11] When labeling proteins or other biomolecules at a high density, this hydrophobicity can be transferred to the conjugate, often leading to a significant decrease in solubility and causing aggregation in aqueous buffers.[][11][12] This is particularly problematic for storing labeled antibodies or for applications requiring high concentrations of the conjugate.

-

Steric Hindrance: Standard biotin reagents often feature a short, rigid spacer arm. When biotin is attached to a large biomolecule, it can be positioned too close to the molecule's surface or within a crowded molecular environment. This proximity can physically obstruct the deep biotin-binding pocket of streptavidin, preventing an efficient interaction and leading to reduced signal and lower binding capacity.[6][13]

-

Immunogenicity and Pharmacokinetics: For in vivo applications, such as targeted drug delivery or pretargeting strategies in imaging, the introduction of any foreign molecule carries a risk of eliciting an immune response.[14][15] Furthermore, standard biotinylated conjugates may not possess the optimal pharmacokinetic properties, often being cleared too rapidly from circulation to be effective.[14]

Caption: A short linker can cause the target protein to sterically hinder biotin from accessing the streptavidin pocket.

The PEGylation Solution: Engineering a Superior Reagent

To address the limitations of standard biotin, scientists have incorporated Polyethylene Glycol (PEG) into the reagent design. PEG is a neutral, hydrophilic, and highly flexible polymer known for its biocompatibility and ability to favorably alter the properties of conjugated molecules.[12][15][16]

A PEGylated biotin reagent consists of three key components:

-

Biotin: The high-affinity binding moiety.

-

PEG Spacer Arm: A flexible, hydrophilic chain of repeating ethylene glycol units.

-

Reactive Group: A chemical group (e.g., NHS ester, maleimide) that covalently attaches the entire reagent to a specific functional group on the target molecule.[3][9][17]

Caption: PEGylated biotin incorporates a flexible, hydrophilic PEG spacer between the reactive group and biotin.

Core Advantages of PEGylated Biotin: A Mechanistic Deep Dive

The inclusion of a PEG spacer arm confers several transformative advantages that directly enhance experimental outcomes.

Enhanced Aqueous Solubility

The ethylene glycol units of the PEG chain are highly hydrophilic, readily interacting with water molecules.[11] This property is transferred to the biotinylated molecule, effectively counteracting the hydrophobicity of both the biotin tag and potentially the target molecule itself. This enhanced water solubility prevents aggregation, even at high labeling ratios or concentrations, ensuring the conjugate remains stable and functional in solution.[][13][18][19]

Overcoming Steric Hindrance

The PEG spacer acts as a long, flexible arm that physically extends the biotin moiety away from the surface of the conjugated biomolecule.[13][17] This increased distance and flexibility minimizes the potential for steric hindrance, ensuring the biotin tag is fully accessible to the binding pockets of avidin or streptavidin.[6][12][19] The direct consequence is a more efficient and complete interaction, leading to stronger signals in detection assays and higher binding capacities in purification and immobilization applications.

Improved In Vivo Performance: Reduced Immunogenicity & Favorable Pharmacokinetics

For therapeutic and diagnostic applications, PEGylation is a well-established strategy for improving drug performance. The PEG chain creates a protective hydration shell around the conjugate, which can mask potentially immunogenic epitopes from the immune system, thereby reducing the risk of an adverse immune response.[14][15][20][]

Furthermore, PEGylation significantly increases the hydrodynamic radius of the molecule. This larger size slows its clearance by the kidneys, prolonging its circulation half-life in the bloodstream.[14][][] This extended exposure time is critical for applications like targeted drug delivery, allowing the conjugate more time to reach its intended target.[8][15][23]

Reduced Non-Specific Binding

The neutral, hydrophilic nature of the PEG spacer helps to prevent non-specific interactions between the biotinylated molecule and other surfaces or proteins.[24] This "passivation" effect is crucial for reducing background noise in sensitive assays like ELISA and Western blotting, leading to a higher signal-to-noise ratio and more reliable data.

Quantitative Comparison: Standard vs. PEGylated Reagents

The selection of a biotinylation reagent directly impacts experimental design and outcomes. The following table summarizes the key differences.

| Feature | Standard Biotin Reagent (e.g., NHS-Biotin) | PEGylated Biotin Reagent (e.g., NHS-PEG4-Biotin) | Advantage of PEGylation |

| Aqueous Solubility | Low; can induce aggregation of conjugates[11] | High; enhances solubility of the final conjugate[12][13][19] | Prevents aggregation, improves stability. |

| Spacer Arm Length | Short (e.g., ~13.5 Å)[12] | Variable, longer (e.g., PEG4 ~29.0 Å, PEG12 ~57.1 Å)[12][13] | Reduces steric hindrance. |

| Flexibility | Rigid | Highly flexible | Improves access to streptavidin binding pocket. |

| Steric Hindrance | High potential for steric clash[6][12] | Minimized due to spacer length and flexibility[13][19] | Increases binding efficiency and assay sensitivity. |

| Non-Specific Binding | Moderate to high | Low; PEG creates a passivating hydration shell[24] | Reduces background noise in assays. |

| In Vivo Immunogenicity | Potential for immune response | Reduced ("stealth" effect)[14][15][] | Safer for therapeutic/diagnostic use. |

| In Vivo Half-Life | Short | Prolonged; reduced renal clearance[][] | Improves efficacy of targeted therapies. |

Field-Proven Applications and Protocols

The theoretical advantages of PEGylated biotin translate into tangible improvements across a range of applications.

Application Focus 1: High-Sensitivity ELISA

In an Enzyme-Linked Immunosorbent Assay (ELISA), signal amplification and low background are paramount. Using a PEGylated biotin-conjugated secondary antibody ensures that the biotin tag is readily available for binding by the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP), maximizing signal generation.[25][]

Caption: Workflow for a sandwich ELISA utilizing a PEGylated-biotin conjugated secondary antibody for detection.

Experimental Protocol: Sandwich ELISA with PEGylated Biotin

-

Coating: Coat a 96-well plate with a capture antibody diluted in coating buffer (e.g., 1x PBS, pH 7.4). Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add the PEGylated biotin-conjugated detection antibody diluted in Blocking Buffer. The PEG spacer ensures optimal presentation of the biotin tag. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the plate 5 times with Wash Buffer.

-

Substrate: Add TMB substrate and incubate until sufficient color develops (5-15 minutes).

-

Stop Reaction: Stop the reaction by adding 2N H₂SO₄.

-

Read Plate: Read the absorbance at 450 nm on a microplate reader.

Application Focus 2: Targeted Drug Delivery

Many cancer cells overexpress biotin receptors, making biotin an attractive targeting ligand for delivering cytotoxic drugs.[8][26] A PEGylated biotin linker is essential in this context. It is used to conjugate a therapeutic agent to a nanocarrier (e.g., a liposome or polymer). The PEG component provides the necessary "stealth" properties to prolong circulation and avoid the immune system, while the terminal biotin moiety targets the drug conjugate to the tumor cells for receptor-mediated endocytosis.[5][8][27]

Workflow: Development of a Biotin-Targeted Drug Carrier

-

Synthesis: Synthesize or procure a heterobifunctional PEGylated biotin reagent (e.g., Biotin-PEG-NHS).

-

Conjugation: React the NHS ester of the PEGylated biotin with an amine group on the surface of a drug-loaded nanocarrier (e.g., a liposome formulated with PE-amines).

-

Purification: Remove unreacted PEGylated biotin reagent using size-exclusion chromatography or dialysis.

-

In Vitro Validation: Confirm targeting and uptake in cancer cell lines known to overexpress biotin receptors.

-

In Vivo Efficacy Studies: Evaluate the pharmacokinetics and anti-tumor efficacy of the targeted nanocarrier in animal models.

Conclusion: Adopting an Advanced Standard

PEGylated biotin reagents represent a significant technological advancement over their standard counterparts. By systematically addressing the core limitations of solubility, steric hindrance, and in vivo stability, they provide researchers, scientists, and drug developers with a more robust and reliable tool for bioconjugation. The enhanced performance—manifested as increased assay sensitivity, reduced background, improved conjugate stability, and superior pharmacokinetic profiles—justifies their adoption as the new standard for demanding applications. Integrating PEGylated biotin into experimental workflows is a direct investment in generating higher quality, more reproducible, and more impactful scientific data.

References

-

AxisPharm. (n.d.). Branched Biotin PEG. Retrieved from AxisPharm website. [Link]

- (2026, February 3). A Quick Guide to Biotinylated Peptides.

-

Excedr. (2022, October 10). What Is Avidin: Overview, Application, & Industry Uses. Retrieved from Excedr website. [Link]

-

BosterBio. (2023, June 2). Avidin-Biotin Interaction: Applications & Benefits in Research. Retrieved from BosterBio website. [Link]

-

AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. Retrieved from AxisPharm website. [Link]

-

Encyclopedia.pub. (2023, November 22). The Biotin–(Strept)avidin System. Retrieved from Encyclopedia.pub. [Link]

-

Mirkin, C. A., et al. (n.d.). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. PMC. [Link]

-

MolecularCloud. (2023, November 18). Biotin PEG. Retrieved from MolecularCloud website. [Link]

-

MDPI. (2021, June 13). The Biotin–Avidin Interaction in Biotinylated Gold Nanoparticles and the Modulation of Their Aggregation. Retrieved from MDPI website. [Link]

-

Merck Millipore. (2009, September 29). Novabiochem reagents for biotin-labeling of peptides. Retrieved from Merck Millipore website. [Link]

- Thermo Fisher Scientific. (n.d.). Thermo Scientific Avidin-Biotin Technical Handbook. Retrieved from a Thermo Fisher Scientific resource.

-

ResearchGate. (n.d.). Synthesis of biotin/chelator conjugates. Retrieved from ResearchGate. [Link]

-

Addgene. (2018, November 15). Plasmids 101: Biotinylation. Retrieved from Addgene Blog. [Link]

-

Paganelli, G., et al. (n.d.). Biochemical modifications of avidin improve pharmacokinetics and biodistribution, and reduce immunogenicity. PMC. [Link]

-

Felfoul, O., et al. (2021, October 1). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. PMC. [Link]

- (2025, August 6). New Assay for Quantification of PEGylated Proteins During in Vitro Permeability Studies.

-

ResearchGate. (n.d.). Synthesis scheme of PLGA-PEG-biotin. Retrieved from ResearchGate. [Link]

-

Taylor & Francis. (2019, January 19). Biotin-functionalized copolymeric PEG-PCL micelles for in vivo tumour-targeted delivery of artemisinin. Retrieved from Taylor & Francis Online. [Link]

-

Keefe, A. J., & Jiang, S. (n.d.). Relieving PEGylation. PMC - NIH. [Link]

-

ACS Publications. (2025, April 20). Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity. Langmuir. [Link]

-

Semantic Scholar. (2017, September 14). Population pharmacokinetics of exogenous biotin and the relationship between biotin serum levels and in vitro immunoassay interference. Retrieved from Semantic Scholar. [Link]

-

Nanocs. (n.d.). Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from Nanocs website. [Link]

-

PubMed. (2007, December 14). Preparation, characterization, and application of biotinylated and biotin-PEGylated glucagon-like peptide-1 analogues for enhanced oral delivery. Retrieved from PubMed. [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 生物素化标记蛋白原理-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 5. Biotin PEG | MolecularCloud [molecularcloud.org]

- 6. bachem.com [bachem.com]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 14. Biochemical modifications of avidin improve pharmacokinetics and biodistribution, and reduce immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. purepeg.com [purepeg.com]

- 16. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. goldbio.com [goldbio.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 23. Preparation, characterization, and application of biotinylated and biotin-PEGylated glucagon-like peptide-1 analogues for enhanced oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. laysanbio.com [laysanbio.com]

- 25. Branched Biotin PEG | AxisPharm [axispharm.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Activation of Biotin-PEG4-OH for Amine Conjugation

Abstract

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology, diagnostics, and drug development. The remarkable affinity between biotin and streptavidin provides a versatile tool for detection, purification, and immobilization. While many biotinylation reagents are commercially available for direct conjugation, the use of building blocks like Biotin-PEG4-OH offers greater flexibility in designing custom linkers and bioconjugates. This guide provides a comprehensive technical overview and detailed protocols for the chemical activation of the terminal hydroxyl group of Biotin-PEG4-OH, converting it into an amine-reactive species for subsequent conjugation to proteins, peptides, and other amine-containing ligands. We focus on the scientifically robust method of activating the hydroxyl group via N,N'-Disuccinimidyl Carbonate (DSC), explaining the chemical principles, offering a step-by-step protocol, and outlining methods for characterization and validation.

Introduction: The Strategic Advantage of Biotin-PEG4-OH

Biotin-PEG4-OH is a high-purity biotinylation building block featuring two key components:

-

Biotin Moiety: A small, water-soluble vitamin (B7) that forms one of the strongest known non-covalent biological interactions with streptavidin and avidin (K_d_ ≈ 10⁻¹⁵ M).[1][2] This interaction is rapid, highly specific, and stable against most extremes of pH, organic solvents, and denaturing agents.[3][4]

-

PEG4 Spacer: A hydrophilic, four-unit polyethylene glycol (PEG) linker. This spacer is critical for several reasons: it increases the water solubility of the final conjugate, reduces non-specific binding, and minimizes steric hindrance between the biotin tag and the conjugated molecule, thereby preserving the biological activity of both partners.[5][6]

The terminal hydroxyl (-OH) group is the key to this molecule's versatility. Unlike amine-reactive NHS esters or thiol-reactive maleimides, the hydroxyl group is relatively inert in biological conditions.[5] This stability makes Biotin-PEG4-OH an excellent chemical intermediate, but it necessitates a chemical activation step to render it reactive for conjugation. This guide will focus on converting the stable -OH group into a highly reactive N-hydroxysuccinimidyl (NHS) carbonate, which can then efficiently react with primary amines on a target molecule to form a stable carbamate linkage.

Principle of Activation: Converting an Inert Alcohol into a Reactive Ester

The primary challenge in using Biotin-PEG4-OH for conjugation with amines (e.g., the ε-amino group of lysine residues in proteins) is that hydroxyl groups are poor leaving groups and do not spontaneously react with nucleophiles like amines.[7][8] The core strategy is to convert the -OH group into a highly reactive functional group that is susceptible to nucleophilic attack by an amine.

Several chemical strategies exist for activating hydroxyl groups.[9] For bioconjugation, one of the most effective methods is the use of N,N'-Disuccinimidyl Carbonate (DSC) . DSC is a homobifunctional coupling agent that reacts with alcohols in the presence of a base (like triethylamine or pyridine) to form a reactive NHS-carbonate.[8][10]

The Causality Behind the Chemistry:

-

Deprotonation: A non-nucleophilic organic base (e.g., triethylamine) removes the proton from the terminal hydroxyl group of Biotin-PEG4-OH, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: The newly formed alkoxide attacks the central carbonyl carbon of DSC.

-

Leaving Group Displacement: One of the N-hydroxysuccinimide groups is displaced, forming the activated Biotin-PEG4-O-NHS intermediate and releasing NHS as a byproduct.

-

Amine Reaction: This activated NHS-carbonate is now highly electrophilic and will readily react with primary amines (R-NH₂) on the target biomolecule at physiological to slightly alkaline pH (7.2-8.5) to form a stable carbamate bond.

Experimental Protocol: Activation and Conjugation

This protocol is divided into three main parts: activation of Biotin-PEG4-OH, conjugation to a model protein (e.g., Bovine Serum Albumin, BSA), and characterization of the final conjugate.

CRITICAL: All glassware must be thoroughly dried. Anhydrous solvents are essential for the activation step to prevent hydrolysis of DSC and the activated intermediate.

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Key Considerations |

| Biotin-PEG4-OH | ≥95% Purity | Store desiccated at -20°C. |

| N,N'-Disuccinimidyl Carbonate (DSC) | ≥98% Purity | Highly moisture-sensitive. Store under inert gas, desiccated. |

| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Use a freshly opened bottle or from a solvent purification system. |

| Anhydrous Pyridine or Triethylamine | ≥99.5% Purity | Use as a non-nucleophilic base. Store over molecular sieves. |

| Model Protein (e.g., BSA) | ≥98% Purity | Must be in an amine-free buffer (e.g., PBS). |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Ensure buffer is free of primary amines like Tris or glycine.[3] |

| Quenching Buffer | 1M Tris-HCl, pH 8.0 | For quenching unreacted NHS-carbonate. |

| Desalting Column | Zeba™ Spin Desalting Columns or equivalent | For removal of excess, low-molecular-weight reagents.[11] |

| HABA/Avidin Reagent | Biotin Quantitation Kit | For determining the degree of biotinylation.[12][13] |

Protocol Part A: Activation of Biotin-PEG4-OH with DSC

This procedure creates a stock solution of activated Biotin-PEG4-O-NHS.

-

Preparation: In a dry, inert atmosphere (e.g., a glove box or under a stream of argon), add Biotin-PEG4-OH (e.g., 21 mg, ~50 µmol) to a dry glass vial.

-

Dissolution: Add 500 µL of anhydrous DMF to dissolve the Biotin-PEG4-OH.

-

Reagent Addition: Add N,N'-Disuccinimidyl Carbonate (DSC) (e.g., 19.2 mg, 75 µmol, 1.5 molar equivalents) to the solution.

-

Base Addition: Add anhydrous pyridine (e.g., 8 µL, 100 µmol, 2.0 molar equivalents) to catalyze the reaction.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 4-6 hours.

-

Verification (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 v/v). The activated product should have a higher Rf value than the starting Biotin-PEG4-OH.

-

Usage: The resulting solution is a ~100 mM stock of activated Biotin-PEG4-O-NHS in DMF. This solution should be used immediately as the activated ester is susceptible to hydrolysis.[4] Do not store this solution.

BiotinPEGOH [label=<

Biotin-PEG4-OH

- DSC (1.5 eq)

- Pyridine (2.0 eq) in Anhydrous DMF

];

Reaction [label="Stir 4-6h\ n@ Room Temp", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ActivatedBiotin [label=<

Activated Biotin-PEG4-O-NHS (~100 mM in DMF) Use Immediately];

BiotinPEGOH -> Reaction -> ActivatedBiotin; } dot Caption: Workflow for the activation of Biotin-PEG4-OH using DSC.

Protocol Part B: Conjugation to Protein

This procedure uses the freshly activated biotin reagent to label a protein.

-

Protein Preparation: Prepare the protein (e.g., BSA) at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.4. Ensure any buffers containing Tris or glycine have been removed via dialysis or buffer exchange.[5]

-

Calculate Reagent Volume: Determine the volume of the activated biotin stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of biotin to protein is a common starting point.[3][6]

-

Example Calculation: For 1 mL of 5 mg/mL BSA (MW ~66.5 kDa):

-

Moles of BSA = (0.005 g) / (66,500 g/mol ) = 7.5 x 10⁻⁸ mol

-

Moles Biotin needed (20x excess) = 20 * 7.5 x 10⁻⁸ mol = 1.5 x 10⁻⁶ mol (or 1.5 µmol)

-

Volume of 100 mM stock = (1.5 µmol) / (100 µmol/mL) = 0.015 mL = 15 µL

-

-

-

Reaction: Add the calculated volume (15 µL in the example) of the activated biotin solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-